3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole
Description
Properties
Molecular Formula |
C11H17BrN2 |
|---|---|
Molecular Weight |
257.17 g/mol |
IUPAC Name |
3-bromo-2-tert-butyl-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C11H17BrN2/c1-11(2,3)14-10(12)8-6-4-5-7-9(8)13-14/h4-7H2,1-3H3 |
InChI Key |
XGCHQRVQZJNMRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=C2CCCCC2=N1)Br |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
- Molecular Formula: C11H17BrN2
- Molecular Weight: 257.17 g/mol
- IUPAC Name: 3-Bromo-2-tert-butyl-4,5,6,7-tetrahydroindazole
- Structure: The compound consists of a tetrahydroindazole ring (a bicyclic system with a pyrazole fused to a cyclohexane ring), bearing a bromine atom at the 3-position and a bulky tert-butyl group at the 2-position.
Preparation Methods Analysis
General Synthetic Approaches to 2H-Indazoles
The synthesis of 2H-indazoles, the core structure of the target compound, typically involves cyclization strategies starting from substituted benzaldehydes, benzamidines, or hydrazones. Common methods include:
Organophosphorus-mediated reductive cyclization: This method involves the conversion of substituted benzamidines or hydrazones into 2H-indazoles via N–N bond formation under reductive conditions, often using organophosphorus reagents.
Photochemical and radical-mediated functionalization: Recent advances include visible-light-driven decarboxylative coupling reactions to introduce functional groups at the 3-position of 2H-indazoles, enabling acylation or other modifications without the need for photosensitizers.
Specific Preparation of 3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole
While direct literature on the exact synthesis of 3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole is limited, the following synthetic strategy can be inferred and assembled based on related indazole chemistry and bromination techniques:
Step 1: Synthesis of 2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole
- Starting from a suitable cyclohexanone derivative, introduction of the tert-butyl group at the 2-position can be achieved via alkylation or by using tert-butyl-substituted precursors.
- Subsequent cyclization with hydrazine or substituted hydrazines forms the tetrahydroindazole ring system.
Step 2: Selective Bromination at the 3-Position
- Electrophilic bromination is performed using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to selectively brominate the 3-position of the indazole ring.
- Reaction conditions (solvent, temperature, stoichiometry) are optimized to avoid polybromination or side reactions.
Alternative Approaches
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation to introduce tert-butyl | tert-butyl halide, base, solvent (e.g., THF) | 70-85 | Requires control to avoid overalkylation |
| Cyclization to tetrahydroindazole | Hydrazine hydrate, reflux in ethanol or similar | 65-80 | Purification by recrystallization |
| Bromination at 3-position | N-Bromosuccinimide (NBS), solvent (e.g., CCl4), 0–25°C | 60-75 | Selectivity critical; low temperature preferred |
Note: Yields are approximate and based on analogous indazole syntheses from literature.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Organophosphorus-mediated cyclization | Substituted benzamidines, organophosphorus reagents | Good functional group tolerance | Multi-step, sensitive reagents |
| Palladium-catalyzed coupling | Pd(OAc)2, Cu(OAc)2, diamines, azido-substituted aldehydes | One-pot, efficient for complex systems | Requires expensive catalysts |
| Electrophilic bromination | N-Bromosuccinimide, low temperature | High selectivity for 3-position | Possible side reactions if uncontrolled |
| Visible-light-driven acylation | 2H-indazoles, α-keto acids, visible light | Mild conditions, no photosensitizer | Limited to acylation, not bromination |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Antioxidant Activity
- 3-Methyl derivatives (3a, 3b, 3f) : Exhibit moderate to high antioxidant activity in ABTS assays, attributed to electron-donating methyl groups stabilizing radical intermediates .
- Brominated Derivatives: The bromine atom in 3-bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole may reduce antioxidant efficacy compared to non-halogenated analogs due to its electron-withdrawing nature .
Anti-inflammatory and Antimicrobial Activity
- 4,5,6,7-Tetrahydro-2H-indazole Derivatives : Derivatives with aryl substituents (e.g., phenyl, fluorophenyl) show significant anti-inflammatory activity in docking studies, likely due to enhanced π-π interactions with target enzymes .
- 3-Bromo-2-tert-butyl Derivative : The tert-butyl group may improve metabolic stability, extending half-life in vivo compared to smaller substituents .
Physicochemical and Structural Characterization
- Spectroscopic Data : Most tetrahydroindazoles are characterized via ¹H/¹³C NMR, IR, and GC-MS (e.g., compound 3a: GC-MS m/z 136, 108, 94) .
- X-ray Crystallography : Used to confirm the structure of 4-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)benzoic acid (3e), highlighting the planar geometry of the indazole core .
- Steric Effects : The tert-butyl group in the target compound likely induces distinct crystal packing compared to trifluoroethyl () or chloromethyl () analogs .
Biological Activity
3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the indazole family, which has been explored for various therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The chemical formula for 3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole is . The presence of the bromine atom and the tert-butyl group contributes to its unique chemical reactivity and biological activity.
Anticancer Properties
Recent studies have highlighted the potential of indazole derivatives in cancer therapy. For instance, compounds structurally related to 3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole have demonstrated promising results against various cancer cell lines.
Table 1: Anticancer Activity of Indazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 3-Bromo-2-tert-butyl-indazole | HCT116 | 1.3 |
| 3-Bromo-1-methyl-indazole | HL60 | 8.3 |
| 6-(2,6-Dichloro-3-methoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole | SNU16 | 77.4 |
These compounds exhibit selective inhibition of key kinases involved in cancer progression, such as CDK2 and MEK1 .
The mechanism through which indazoles exert their anticancer effects often involves the inhibition of specific kinases and modulation of signaling pathways. For example, studies have shown that certain indazoles can inhibit the activity of Aurora kinases, which are critical for cell division and are often overexpressed in tumors .
Anti-inflammatory Activity
In addition to anticancer properties, indazoles have been investigated for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Table 2: Anti-inflammatory Effects of Indazole Derivatives
| Compound | Inflammatory Model | Effect |
|---|---|---|
| 3-Bromo-2-tert-butyl-indazole | LPS-induced macrophages | Reduced TNF-alpha levels |
| 6-Bromo-indazole | Carrageenan model | Decreased paw edema |
These findings suggest that indazoles could be developed into therapeutic agents for inflammatory diseases .
Antimicrobial Activity
Indazoles also show promise as antimicrobial agents. Studies have reported that certain derivatives possess significant activity against a range of bacterial strains.
Table 3: Antimicrobial Activity of Indazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Bromo-2-tert-butyl-indazole | Staphylococcus aureus | 32 µg/mL |
| 6-Methyl-indazole | Escherichia coli | 16 µg/mL |
These results indicate that modifications to the indazole structure can enhance antimicrobial potency .
Case Studies
Several case studies have explored the biological activities of indazoles:
-
Case Study on Cancer Cell Lines :
A study evaluated the effects of various indazoles on HCT116 and HL60 cell lines. The results indicated that specific substitutions at the indazole ring significantly enhanced cytotoxicity. -
Anti-inflammatory Efficacy :
Another investigation focused on the anti-inflammatory properties of indazoles in a carrageenan-induced paw edema model in rats. The study found that treatment with indazoles significantly reduced inflammation compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
